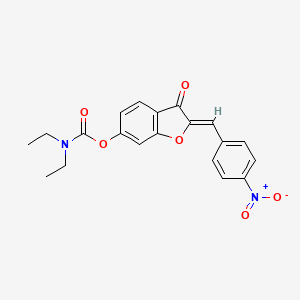

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

“(Z)-2-(4-Nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” is a synthetic aurone derivative characterized by a (Z)-configured benzylidene moiety at position 2 of the benzofuranone core. The compound features a 4-nitrobenzylidene substituent and a diethylcarbamate group at position 6, which distinguishes it from other aurone analogs. The Z-configuration is critical for bioactivity, as it aligns the substituents spatially to interact with tubulin’s hydrophobic pockets.

Properties

IUPAC Name |

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-3-21(4-2)20(24)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)22(25)26/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDBEIGXEMZKCH-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce different functional groups into the benzofuran ring.

Scientific Research Applications

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylcarbamate moiety may also contribute to its activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones with structural modifications to the benzylidene group or the benzofuran-6-position have been extensively studied for their anticancer properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

*Inference based on structural similarity to aurones 5a/5b .

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitro group in the target compound contrasts with the 4-methoxy group in the methoxy analog . Nitro’s electron-withdrawing nature may enhance tubulin binding compared to methoxy’s electron-donating effects, as seen in other colchicine-site inhibitors .

- Aurone 5a’s indole substituent (electron-rich) achieves low nM potency, suggesting that both electronic and steric factors influence activity .

Role of Diethylcarbamate: The diethylcarbamate group at position 6 (shared with 7h and 9d ) likely improves pharmacokinetic properties (e.g., solubility, stability) compared to hydroxyl or ether-linked analogs (e.g., 5a’s acetonitrile group).

Toxicity Considerations: The nitro group in the target compound raises theoretical concerns about metabolic activation to reactive intermediates, unlike 5a’s indole or methoxy analogs .

Structural Diversity and Activity :

- Pyrazole-containing analogs (7h, 9d) prioritize heterocyclic diversity but lack tubulin inhibition data. Their bulky substituents may reduce bioavailability compared to simpler benzylidene derivatives.

Biological Activity

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic implications.

Synthesis and Characterization

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves the condensation of 4-nitrobenzaldehyde with a suitable dihydrobenzofuran derivative followed by carbamate formation. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antioxidant Properties

Research indicates that compounds similar to (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit antioxidant activity. The presence of the nitro group is believed to enhance radical scavenging abilities, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Preliminary studies have shown that related benzofuran derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies involving related compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity suggests potential therapeutic roles in conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations into the anticancer properties of benzofuran derivatives have shown promising results. For example, certain substituted benzofurans have demonstrated selective cytotoxicity in cancer cell lines, particularly those with BRCA mutations. This selectivity is crucial for developing targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of synthesized benzofuran derivatives, including (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Properties

In a separate study focusing on anticancer properties, the compound was tested against various cancer cell lines including breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Data Summary

| Biological Activity | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Effective at low concentrations |

| Antimicrobial | Broth Microdilution | MIC = 32 µg/mL |

| Anti-inflammatory | ELISA for Cytokines | Inhibition observed |

| Anticancer | MTT Assay | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.